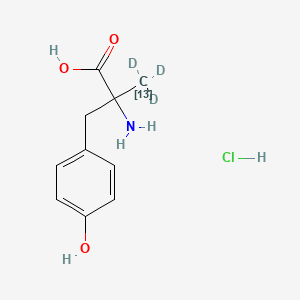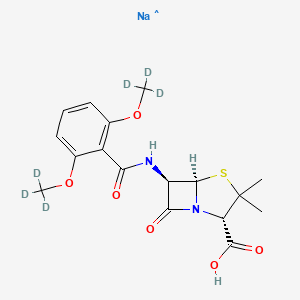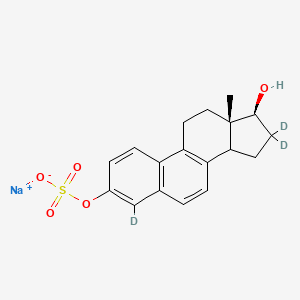
17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) is a deuterium-labeled derivative of 17|A-Dihydroequilenin 3-sulfate. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for its unique properties, particularly in the fields of pharmacokinetics and drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) involves the deuteration of 17|A-Dihydroequilenin 3-sulfate. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the fate of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new drugs and the optimization of existing ones.
Mécanisme D'action
The mechanism of action of 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) involves its interaction with specific molecular targets and pathways. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered absorption, distribution, metabolism, and excretion. This can result in changes in the compound’s efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17|A-Dihydroequilenin 3-sulfate
- 17|A-Dihydroequilenin 3-sulfate-4,16,16-d2 (sodium)
- 17|A-Dihydroequilenin 3-sulfate-4,16,16-d4 (sodium)
Uniqueness
The uniqueness of 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) lies in its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C18H19NaO5S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
sodium;[(13S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,17-,18-;/m0./s1/i7D2,10D; |
Clé InChI |
HBVSSZJQFZAJLK-PSIGYDFMSA-M |
SMILES isomérique |
[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4(C3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




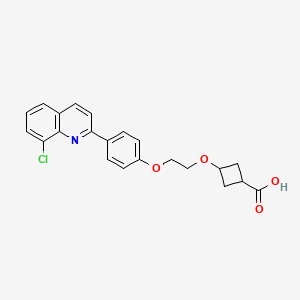
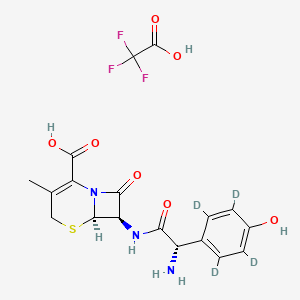

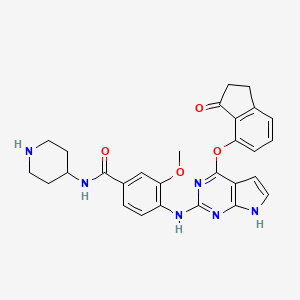
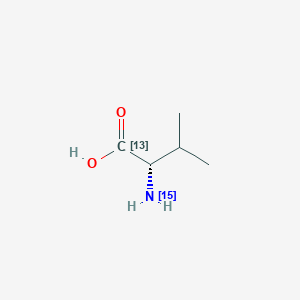
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
